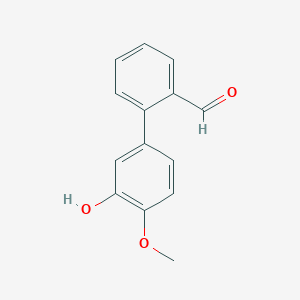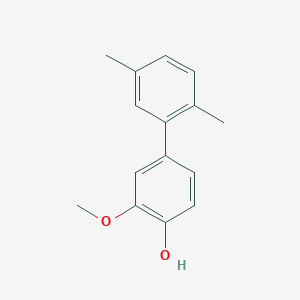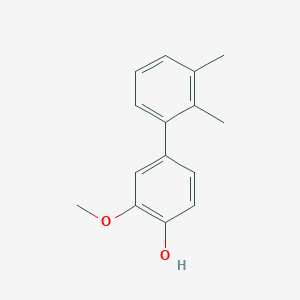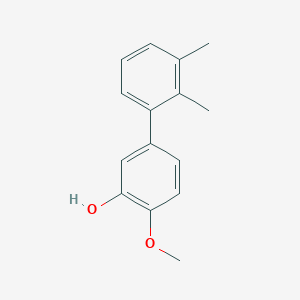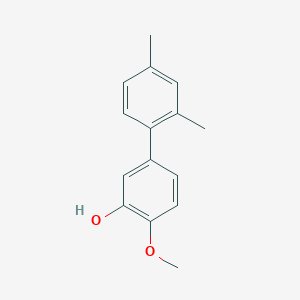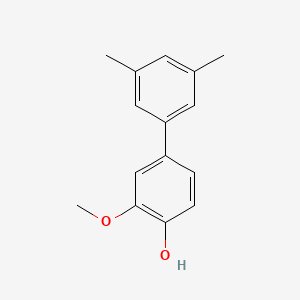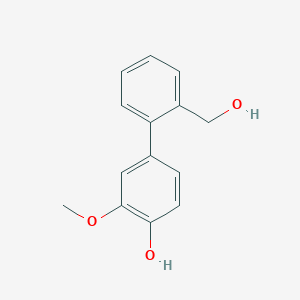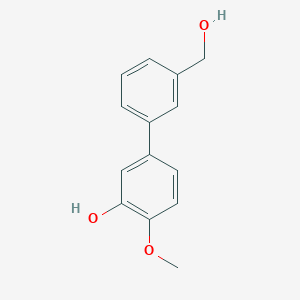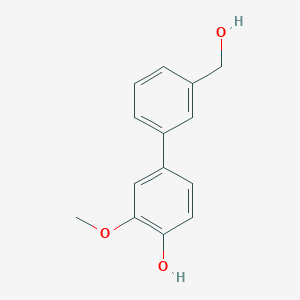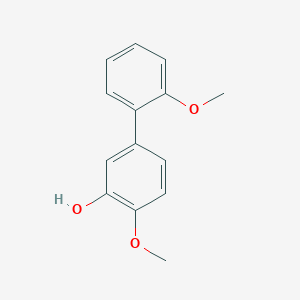
5-(3,5-Dimethylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% (5-DMP-2MP 95%) is a phenolic compound widely used in scientific research. It has a wide range of applications in biochemical and physiological studies, and is used in lab experiments due to its advantageous properties.
Mécanisme D'action
5-DMP-2MP 95% acts as a competitive inhibitor of enzymes. It binds to the active site of an enzyme, preventing the substrate from binding and inhibiting the enzyme’s activity. It also acts as a modulator of cell signaling pathways, as it can interact with receptors and other proteins involved in the pathway, resulting in changes in the activity of the pathway.
Biochemical and Physiological Effects
5-DMP-2MP 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, resulting in increased drug bioavailability. It has also been shown to modulate cell signaling pathways, resulting in changes in cell growth and differentiation. In addition, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 5-DMP-2MP 95% in lab experiments are its availability, low cost, and ease of synthesis. It is also highly soluble in water, which makes it easy to work with. The main limitation of using 5-DMP-2MP 95% in lab experiments is that it is not very stable and can degrade over time.
Orientations Futures
There are many potential future directions for 5-DMP-2MP 95%. One potential direction is to explore its use in drug discovery and development, as it can be used to identify potential drug targets and to assess the effectiveness of new drugs. Another potential direction is to investigate its effects on other cell signaling pathways and its potential therapeutic applications. Additionally, further research could be conducted to investigate its potential as an antioxidant and anti-inflammatory agent. Finally, research could be conducted to explore new synthesis methods to improve the stability of 5-DMP-2MP 95%.
Méthodes De Synthèse
5-DMP-2MP 95% is synthesized using a two-step process. In the first step, a reaction is carried out between 3,5-dimethylphenol and 2-methoxybenzaldehyde in the presence of a catalyst, such as hydrochloric acid, to form a phenol product. In the second step, the phenol product is reacted with a sodium hydroxide solution to form 5-DMP-2MP 95%.
Applications De Recherche Scientifique
5-DMP-2MP 95% is used in scientific research for its wide range of applications. It is used in biochemical and physiological studies, such as in the study of enzyme kinetics, cell signaling pathways, and drug metabolism. It is also used in drug discovery and development, as it can be used to identify potential drug targets and to assess the effectiveness of new drugs.
Propriétés
IUPAC Name |
5-(3,5-dimethylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-6-11(2)8-13(7-10)12-4-5-15(17-3)14(16)9-12/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEMBTOZWPREMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685459 |
Source


|
| Record name | 4-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylphenyl)-2-methoxyphenol | |
CAS RN |
1261988-54-8 |
Source


|
| Record name | 4-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

